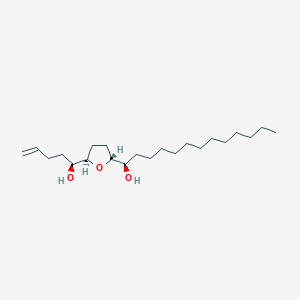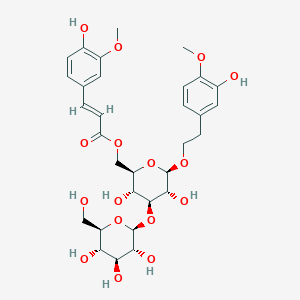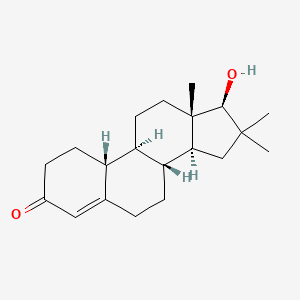
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid is an amino dicarboxylic acid that is 4-aminohepta-2,4-dienoic acid which is substituted at position 6 by an oxo group [the (2Z,4E) isomer]. It is an amino dicarboxylic acid, an enamine and an oxo dicarboxylic acid. It is a conjugate acid of a (2Z,4E)-4-amino-6-oxohepta-2,4-dienedioate.
Applications De Recherche Scientifique
1. Synthesis of Analogous Compounds
The compound has been utilized in the synthesis of enantiomerically and diastereomerically pure analogs. For instance, 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride, derived from cycloheptadiene, utilized a key amino acid-derived acylnitroso Diels-Alder reaction. This versatile amino diester has applications in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) (Shireman & Miller, 2001).
2. Use in Biochemical Characterization
The compound has been implicated in biochemical studies, such as the characterization of a dioxygenase from Pseudaminobacter salicylatoxidans capable of cleaving salicylate to 2-oxohepta-3,5-dienedioic acid (Hintner, Reemtsma, & Stolz, 2004). This enzymatic process is crucial in understanding microbial degradation pathways.
3. Environmental Biodegradation Studies
Research on environmental biodegradation has leveraged this compound. For example, studies on the gene todF from Pseudomonas putida F1, which encodes 2-hydroxy-6-oxohepta-2,4-dienoate hydrolase involved in toluene degradation, have utilized the compound in understanding the metabolic pathways of environmental pollutants (Menn, Zylstra, & Gibson, 1991).
4. Organic Chemistry and Material Science
In the field of organic chemistry and material science, the compound has been used to synthesize other complex organic molecules. For instance, the synthesis of (±)-(2E,4E)-2,7-Dimethylocta-2,4-dienedioic acid from furan illustrates its utility in creating diverse chemical structures (Wenkert & Khatuya, 1999).
5. Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been used in capillary zone electrophoresis for indirect fluorescence detection of amino acids, showcasing its utility in advanced analytical methodologies (Kuhr & Yeung, 1988).
Propriétés
Nom du produit |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
|---|---|
Formule moléculaire |
C7H7NO5 |
Poids moléculaire |
185.13 g/mol |
Nom IUPAC |
(2Z,4E)-4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13)/b2-1-,4-3+ |
Clé InChI |
SGUXCHHLXDUUHD-BXTBVDPRSA-N |
SMILES isomérique |
C(=C\C(=O)O)\C(=C/C(=O)C(=O)O)\N |
SMILES canonique |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(3-chlorophenyl)-5-isoxazolyl]-1-hydroxy-4H-1,2,4-benzotriazin-3-one](/img/structure/B1244632.png)
![N'-{[2-(2,4-dichlorophenoxy)acetyl]oxy}pyridine-2-carboximidamide](/img/structure/B1244634.png)
![5-(Pentoxymethyl)-3-[(2E)-2-[(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]propyl]oxolan-2-one](/img/structure/B1244635.png)
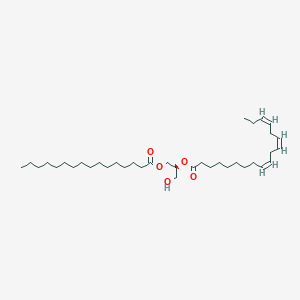
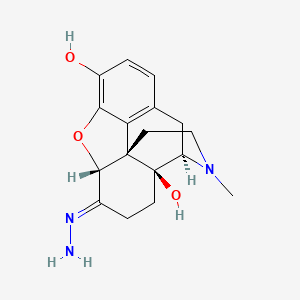

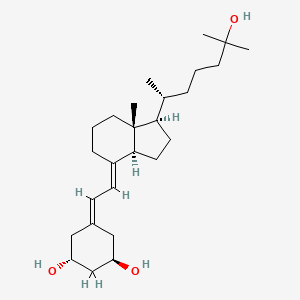
![3-[5-[(E)-(1H-tetrazol-5-ylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B1244640.png)

